N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
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Overview
Description
“N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, which is a type of heterocyclic ring, a fluorobenzyl group, and a methoxybenzenesulfonamide group .Chemical Reactions Analysis
As a benzenesulfonamide, this compound might be expected to undergo reactions typical of other sulfonamides. This could include hydrolysis under acidic or basic conditions, and reactions with electrophiles at the sulfur atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the polar sulfonamide group and the aromatic rings could contribute to its solubility in polar solvents, while the fluorine atom could influence its reactivity .Properties
IUPAC Name |
N-[3-[(4-fluorophenyl)methylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-30-17-10-12-18(13-11-17)31(28,29)27-22-21(24-14-15-6-8-16(23)9-7-15)25-19-4-2-3-5-20(19)26-22/h2-13H,14H2,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAPANFWFUOIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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